molecular formula C10H13N7O2S3 B2587632 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869067-91-4

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Numéro de catalogue: B2587632
Numéro CAS: 869067-91-4
Poids moléculaire: 359.44
Clé InChI: YHKSWFYTEZFUTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazin-3-yl thioether moiety linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl group substituted with an ethylthio chain. Its structural complexity arises from the integration of two pharmacologically significant heterocycles: the 1,2,4-triazine core, known for antimicrobial and anticancer properties, and the 1,3,4-thiadiazole ring, which contributes to enzyme inhibition and bioactivity modulation . Current synthesis routes involve multi-step reactions, including nucleophilic substitution and cyclocondensation, as observed in analogous thiadiazole-triazine hybrids .

Propriétés

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O2S3/c1-3-20-10-16-14-8(22-10)12-6(18)4-21-9-15-13-5(2)7(19)17(9)11/h3-4,11H2,1-2H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSWFYTEZFUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Core Heterocycles Substituents Key Structural Differences
Target Compound 1,2,4-triazine + 1,3,4-thiadiazole 4-amino-6-methyl-5-oxo-triazin-3-yl; 5-(ethylthio)-thiadiazol-2-yl Reference compound for comparison.
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide 1,2,4-triazole + thiazole 4-amino-5-methyl-triazol-3-yl; 5-(2-chlorobenzyl)-thiazol-2-yl Thiazole instead of thiadiazole; chlorobenzyl substitution alters lipophilicity.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1,3,4-thiadiazole + thiazole 5-amino-thiadiazol-2-yl; thiazol-2-yl Simpler structure lacking triazine; reduced steric hindrance.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-thiadiazole + trichloroethyl Phenyl-substituted thiadiazole; trichloroethyl group Trichloroethyl group introduces strong electron-withdrawing effects.

Bioactivity and Research Findings

  • Antimicrobial Activity: Thiadiazole-triazine hybrids demonstrate broad-spectrum antimicrobial activity. For example, the analog 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed MIC values of 8–16 µg/mL against Staphylococcus aureus , while the target compound’s methyl and ethylthio groups may enhance membrane penetration .
  • Enzyme Inhibition : QSAR models for similar compounds (e.g., imidazolidin-2-ylidene derivatives) suggest that electron-withdrawing substituents on the thiadiazole ring improve kinase inhibition . The target compound’s ethylthio group may similarly modulate enzyme binding.
  • Structural Stability : X-ray diffraction studies of analogous compounds (e.g., ) reveal that chloro or trichloroethyl substituents increase crystallinity, whereas the target compound’s methyl and ethylthio groups may favor solubility .

Key Research Insights

  • NMR Analysis : Comparative NMR studies (e.g., ) highlight that substituents on the triazine ring (e.g., methyl at position 6) induce chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm), affecting electronic environments and bioactivity .
  • QSAR Predictions : Derivatives with bulkier thiadiazole substituents (e.g., benzyl or trifluoromethyl) exhibit higher predicted LogP values, correlating with improved blood-brain barrier penetration .
  • Synthetic Challenges : The target compound’s multi-heterocyclic structure requires stringent purification steps, as seen in analogous syntheses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.